Pandacostat

Description

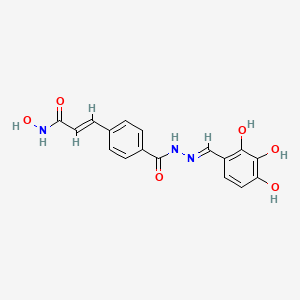

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O6 |

|---|---|

Molecular Weight |

357.32 g/mol |

IUPAC Name |

4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C17H15N3O6/c21-13-7-6-12(15(23)16(13)24)9-18-19-17(25)11-4-1-10(2-5-11)3-8-14(22)20-26/h1-9,21,23-24,26H,(H,19,25)(H,20,22)/b8-3+,18-9+ |

InChI Key |

KGDMFBRXTHKRPA-GRCJMCHGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |

Origin of Product |

United States |

Synthesis and Structural Activity Relationships of Pandacostat

Synthetic Methodologies for Pandacostat and Related Analogues

The synthesis of this compound was part of a broader effort to create and screen a focused library of HDAC inhibitors. This was achieved through efficient and adaptable chemical methods designed for the rapid generation of diverse molecular structures.

A convergent synthetic approach was employed to build a library of potential HDAC inhibitors, which ultimately led to the identification of this compound. nih.govwikipedia.org This strategy involves the independent synthesis of key molecular fragments, which are then combined in the final stages. wikipedia.org For this class of compounds, the synthesis was divided into two main parts: a linker-chelator component and a capping feature. nih.govresearchgate.net The linker-chelator fragment consisted of a cinnamic hydroxamic acid functionalized with a hydrazide. nih.govresearchgate.net This core unit was then combined with a diverse collection of aldehydes that serve as the capping group. nih.govresearchgate.net This method allows for the efficient generation of a multitude of final compounds by simply varying the aldehyde component, a hallmark of a convergent synthetic platform. nih.govmit.edu

The key chemical reaction underpinning the library's assembly is hydrazone formation. nih.gov This reaction involves the clean and efficient condensation of the hydrazide-based linker-chelator feature with a wide array of aldehydes. nih.govresearchgate.net The formation of the hydrazone bond is a robust and high-yielding reaction, making it exceptionally well-suited for parallel synthesis and the creation of large compound libraries in a high-throughput manner. nih.govnih.govgoogle.com This specific chemistry enabled the coupling of hydrazide-functionalized cinnamic hydroxamic acids directly to aldehydes in a 96-well plate format, streamlining the production of hundreds of distinct analogues for screening. nih.govrsc.org

The cinnamic hydroxamate scaffold was deliberately chosen as the foundation for the inhibitor library. nih.govgoogle.com This pharmacophore was identified as a central structure for achieving non-selectivity among HDAC isoforms. nih.gov The library was designed to systematically explore the chemical space of the capping group by preparing both meta- and para-substituted hydrazide-functionalized cinnamic hydroxamic acids. nih.govresearchgate.net These two sub-libraries were then condensed with a set of 160 different aliphatic and aromatic aldehydes, resulting in a total library of 320 unique cinnamic hydroxamate compounds. nih.govresearchgate.net Profiling this richly annotated data set against Class I and IIa HDACs allowed for a thorough investigation that ultimately pinpointed this compound as a uniquely non-selective inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The analysis of the cinnamic hydroxamate library yielded critical insights into how specific structural modifications influence the potency and selectivity of these HDAC inhibitors.

Structure-activity relationship studies confirmed that the capping feature, which interacts with the rim of the active site cavity, has a dramatic effect on the inhibitor's potency. nih.govresearchgate.net The diversity of the 160 aldehydes used in the library's synthesis introduced a wide range of structural variations at the capping position. researchgate.net This variation led to a broad spectrum of inhibitory potencies. For example, within the para-substituted sub-library, the most and least potent compounds tested against HDAC5 displayed a significant difference in efficacy, underscoring the critical role of the capping group in target engagement. researchgate.netresearchgate.net

Table 1: Effect of Capping Feature on Potency for HDAC5

| Compound Type | IC50 (Concentration for 50% Inhibition) |

|---|---|

| Most Potent Capping Group | 18 nM |

| Least Potent Capping Group | 55 µM |

Data derived from biochemical profiling of a para-substituted cinnamic hydroxamate sub-library (n=160). researchgate.netresearchgate.net

The substitution pattern and geometry of the linker element were found to have a substantial impact on isoform selectivity. nih.govresearchgate.net This was particularly evident when comparing the inhibitory activity of the meta- and para-substituted sub-libraries against different HDAC isoforms. nih.govresearchgate.net Specifically, the para-substituted cinnamic hydroxamic acids consistently exhibited increased potency for HDAC5 when compared to their meta-substituted regioisomers. nih.govresearchgate.netresearchgate.net This finding highlights that the geometric presentation of the molecule, dictated by the linker's substitution pattern, is a key determinant in achieving selectivity between different HDAC enzymes, particularly between HDAC5 and other Class IIa enzymes. nih.govresearchgate.net

Table 2: Relative Inhibition based on Linker Substitution

| Linker Substitution | Relative Potency for HDAC5 |

|---|---|

| meta-substituted | Lower |

| para-substituted | Higher |

Comparative data from profiling of meta- and para-substituted sub-libraries against HDAC5. nih.govresearchgate.netresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| MS-275 |

| SAHA |

| Trichostatin A |

| CI-994 |

Design Principles of Pan-HDAC Inhibitors (Cap, Linker, Zinc-Binding Group)

The development of most inhibitors for zinc-dependent HDACs is guided by a well-established pharmacophore model. rsc.org This model consists of three critical components: a cap group, a linker, and a zinc-binding group (ZBG). nih.govtandfonline.com The interplay and characteristics of these three parts determine the inhibitor's potency and its selectivity profile across the various HDAC isoforms. nih.gov

Zinc-Binding Group (ZBG): This is the "warhead" of the inhibitor, a functional group designed to chelate the essential zinc ion (Zn²⁺) in the catalytic active site of the HDAC enzyme. tandfonline.commdpi.com The interaction with this zinc ion is fundamental to the inhibitory activity. mdpi.com The hydroxamic acid moiety (-CONHOH) is one of the most potent and widely used ZBGs, known for its strong affinity for the zinc ion. tandfonline.com This high affinity is a key reason why many hydroxamic acid-containing compounds, including this compound, exhibit pan-inhibitory activity, as the strong zinc chelation can often override the more subtle structural differences between isoform active sites. tandfonline.com

Linker: The linker is a structural moiety that connects the ZBG to the cap group. mdpi.com It is typically a hydrophobic chain, such as an alkyl or vinyl group, that occupies the narrow, tube-like channel of the HDAC active site, mimicking the acetylated lysine's side chain. mdpi.comnih.gov The length, rigidity, and composition of the linker are crucial for correctly positioning the ZBG for optimal interaction with the zinc ion and for placing the cap group at the rim of the active site. rsc.org In this compound, the ethylene (B1197577) group of the cinnamic acid scaffold serves as the linker.

Cap Group: The cap group is a larger, often aromatic or heteroaromatic, hydrophobic moiety that interacts with amino acid residues on the surface at the rim of the catalytic tunnel. rsc.orgexplorationpub.com These surface residues are more variable between different HDAC isoforms compared to the highly conserved residues within the catalytic pocket. explorationpub.com Consequently, the design and modification of the cap group are the primary strategies for achieving isoform selectivity. rsc.org By creating specific interactions (e.g., hydrogen bonds, van der Waals forces) with unique surface residues, an inhibitor can be tailored to preferentially bind to one HDAC isoform or class over others. rsc.org The broad, non-selective profile of this compound is consistent with a cap group that does not form highly specific, preferential interactions with any single isoform, instead providing general surface recognition across the family.

Molecular Mechanisms of Action and Target Profiling

Biochemical Inhibition Profile Across Histone Deacetylase Isoforms

Pandacostat distinguishes itself from many other known HDAC inhibitors (HDACis) through its remarkably uniform inhibition profile across the zinc-dependent HDACs of Class I and Class II. nih.gov Research involving the screening of a focused library of cinnamic hydroxymates led to the identification of this compound as a genuinely non-selective, or pan-HDAC, inhibitor. google.comnih.gov

This compound demonstrates a consistent and potent inhibitory activity against all profiled HDAC isoforms. nih.gov Unlike many inhibitors that show preferential activity towards certain HDAC classes or isoforms, this compound was found to uniformly inhibit Class I (HDAC1, 2, 3, 8) and Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6) enzymes. nih.govresearchgate.net The inhibitory constants (Ki) are relatively consistent across these isoforms, signifying its characterization as a true pan-HDAC inhibitor. nih.govnih.gov

The following table summarizes the inhibitory potency (Ki) of this compound against various HDAC isoforms, based on graphical representations where circle size is proportionate to the Ki value on a logarithmic scale. nih.govresearchgate.net

| HDAC Isoform | Class | Inhibition Potency (Ki) |

| HDAC1 | I | Potent |

| HDAC2 | I | Potent |

| HDAC3 | I | Potent |

| HDAC8 | I | Potent |

| HDAC4 | IIa | Potent |

| HDAC5 | IIa | Potent |

| HDAC7 | IIa | Potent |

| HDAC9 | IIa | Potent |

| HDAC6 | IIb | Potent |

When compared to other well-known pan-HDACis, this compound exhibits a more uniform inhibition profile. nih.govnih.gov Traditional pan-inhibitors such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA) were found to have surprisingly weak activity against Class IIa HDACs when assayed with more sensitive, novel substrates. nih.gov In contrast, this compound maintains its potent inhibition across all tested isoforms, including Class IIa, distinguishing it from control compounds like SAHA and TSA. nih.govnih.gov This makes this compound a valuable tool for studying the biological consequences of comprehensive HDAC inhibition. nih.gov

The table below provides a comparative overview of the inhibition profiles.

| Compound | Type | Class I Inhibition | Class IIa Inhibition | Class IIb Inhibition | Uniformity |

| This compound | Pan-HDACi | Strong | Strong | Strong | High nih.govnih.gov |

| SAHA (Vorinostat) | Pan-HDACi | Strong | Attenuated/Weak nih.govresearchgate.net | Strong | Low nih.gov |

| TSA (Trichostatin A) | Pan-HDACi | Strong | Attenuated/Weak nih.gov | Strong | Low nih.gov |

| LAQ-824 (Dacinostat) | Pan-HDACi | Strong | Noted as Pan-Inhibitor | Noted as Pan-Inhibitor | Profiled with SAHA/TSA nih.gov |

The specificity profile of this compound has been visualized by overlaying its inhibitory potency (Ki) onto a molecular phylogenetic tree of human HDACs. nih.govresearchgate.net This chemical phylogenetic analysis graphically demonstrates this compound's lack of selectivity. nih.gov In these representations, the size of a circle over each HDAC isoform is proportional to the Ki value. researchgate.net For this compound, the circles are of a consistently large size across all branches of the Class I and Class II HDACs, visually confirming its pan-inhibitory nature. nih.govresearchgate.net This stands in stark contrast to more selective inhibitors, whose graphical representations show circles of varying sizes, indicating differential potency against the various isoforms. nih.govresearchgate.net

Epigenetic Modulations Induced by this compound

The non-selective inhibition of HDAC enzymes by this compound results in the predictable downstream effect of increasing the acetylation levels of numerous protein substrates within the cell. nih.gov

Treatment of cells with this compound leads to the marked hyperacetylation of bulk histone proteins, which are primary targets of Class I HDACs (HDAC1, 2, and 3). nih.gov Immunoblot analysis of cells treated with this compound shows a clear, dose-dependent increase in the acetylation of histone H3 at lysine (B10760008) 18 (AcH3K18). nih.govresearchgate.net This demonstrates that this compound effectively enters the nucleus and engages with its targets, altering the epigenetic landscape. nih.gov

In addition to its effects on histones, this compound also induces hyperacetylation of non-histone proteins. nih.gov A prominent example is α-tubulin, a well-established substrate of the predominantly cytoplasmic Class IIb enzyme, HDAC6. nih.govresearchgate.net Cellular assays confirm that this compound treatment causes a significant, dose-dependent increase in acetylated α-tubulin (AcTub). nih.govresearchgate.net This finding confirms the compound's cytosolic activity and its inhibition of HDAC6, further cementing its status as a comprehensive pan-HDAC inhibitor. nih.gov

Influence on Chromatin Conformation and Gene-Specific Transcription

This compound, a pan-histone deacetylase (HDAC) inhibitor, fundamentally alters the epigenetic landscape of the cell, primarily by influencing chromatin structure to modulate gene expression. drugbank.comnih.gov Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation results in a more compact chromatin structure (heterochromatin), which is generally associated with transcriptional repression because it limits the access of transcription factors and RNA polymerases to the DNA. frontiersin.orgpatsnap.com

By inhibiting a broad range of HDAC enzymes, including classes I, II, and IV, this compound prevents the removal of these acetyl groups. drugbank.com This leads to an accumulation of acetylated histones, a state known as hyperacetylation. nih.gov Increased acetylation of core histone tails, such as on histones H3 and H4, neutralizes their positive charge, thereby reducing the electrostatic affinity between the histones and the negatively charged DNA backbone. nih.govtocris.com This results in a more relaxed and open chromatin conformation (euchromatin). patsnap.comcornell.edu

This open chromatin state increases the accessibility of DNA to the transcriptional machinery. frontiersin.orgcornell.edu Consequently, this compound can reactivate the transcription of genes that were previously silenced, including critical tumor suppressor genes like p21. nih.govnih.gov The antitumor activity of this compound is partly attributed to this epigenetic modulation, which re-establishes the expression of genes that can control cell cycle progression, differentiation, and apoptosis. patsnap.comnih.gov For instance, studies on the related compound panobinostat (B1684620) show it induces histone H3 acetylation, which is indicative of HDAC inhibition and leads to changes in the expression of genes that reduce cell viability and promote apoptosis. nih.gov

Interrogation of Protein-Protein Interactions

Beyond its effects on histone proteins, this compound's mechanism involves the modulation of non-histone protein interactions, a critical aspect of its anticancer activity. A key target in this context is Heat shock protein 90 (Hsp90), a molecular chaperone whose function is regulated by post-translational modifications, including acetylation. nih.govnih.gov Hsp90 is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.gov

HDAC6, a primarily cytoplasmic class IIb deacetylase, is a key regulator of Hsp90 function. nih.govcaymanchem.commdpi.com HDAC6 acts as an Hsp90 deacetylase; its inhibition leads to the hyperacetylation of Hsp90. nih.gov This hyperacetylation has significant functional consequences, most notably the disruption of the Hsp90 chaperone complex. Specifically, the increased acetylation of Hsp90 prevents it from interacting with its essential cochaperone, p23. nih.govnih.gov The Hsp90/p23 complex is vital for the proper folding and maturation of many client proteins. nih.gov

As a pan-HDAC inhibitor, this compound inhibits HDAC6. osf.ioaacrjournals.org By doing so, it induces Hsp90 hyperacetylation, leading to the dissociation of the Hsp90/p23 complex. nih.govaacrjournals.org This disruption impairs the chaperone machinery, resulting in the misfolding and subsequent degradation of Hsp90 client proteins. caymanchem.com This mechanism provides an additional layer to this compound's anticancer effects, moving beyond nuclear epigenetic regulation to interfere directly with cytoplasmic protein quality control pathways that are often hijacked by cancer cells. nih.govaacrjournals.org

Cellular Pathway Perturbations

This compound exerts significant control over the cell cycle, a fundamental process that is deregulated in cancer. mdpi.combiocompare.com By inhibiting HDACs, this compound influences the expression of key regulatory proteins that govern the progression through different phases of the cell cycle. rsc.orgmicrobialcell.com

Multiple studies have demonstrated that this compound and its active component, panobinostat, can induce cell cycle arrest in various cancer cell lines. nih.govfrontiersin.org This arrest prevents cancer cells from dividing and proliferating. The specific phase of arrest can be cell-type dependent, with reports indicating arrest at the G2/M checkpoint nih.govnih.govfrontiersin.orgnih.gov and in other cases at the G0/G1 phase. nih.gov For example, in medulloblastoma and cervical cancer cell lines, treatment with panobinostat resulted in a significant accumulation of cells in the G2/M phase. nih.govnih.gov

The molecular basis for this cell cycle arrest often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors. nih.gov One of the most well-documented is the p21 protein (also known as p21WAF1/CIP1). nih.govmdpi.com The re-expression of p21, often silenced in tumors, is a direct consequence of histone hyperacetylation at its promoter region. nih.gov Elevated p21 levels inhibit the activity of CDK complexes, such as Cyclin E-CDK2, which are necessary for phase transitions, thereby halting the cell cycle and preventing cellular replication. biocompare.commdpi.com

A primary mechanism through which this compound eliminates cancer cells is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This is a highly regulated process that is often evaded by malignant cells. This compound treatment has been shown to trigger apoptosis across a wide range of cancer models. nih.govmdpi.complos.org

The induction of apoptosis by this compound is a multi-faceted process. One key mechanism is the generation of intracellular reactive oxygen species (ROS). nih.gov An increase in ROS can lead to oxidative stress, which in turn disrupts the mitochondrial membrane potential. nih.gov This mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes. nih.gov

Studies have confirmed the activation of key executioner caspases, such as caspase-3, caspase-7, and caspase-9, following treatment with panobinostat. nih.govmdpi.complos.org The cleavage and activation of these caspases lead to the breakdown of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell. plos.org Furthermore, this compound can modulate the expression of Bcl-2 family proteins, for instance, by reducing the levels of the anti-apoptotic protein Bcl-xL, further tilting the balance in favor of cell death. nih.gov

The combined effects of cell cycle arrest and apoptosis induction result in a potent inhibition of cancer cell proliferation and a significant reduction in cell viability. nih.govfrontiersin.org The anti-proliferative effects of this compound's active component, panobinostat, have been consistently observed in numerous in vitro studies across various cancer types, including medulloblastoma, ovarian cancer, and testicular germ cell tumors. nih.govmdpi.complos.org

The reduction in cell viability is typically dose- and time-dependent. nih.govnih.gov The potency of panobinostat is highlighted by its low half-maximal inhibitory concentration (IC₅₀) values, which are often in the nanomolar range, indicating that it is effective at very low concentrations. nih.govmdpi.com For example, in medulloblastoma cell lines, the IC₅₀ values at 72 hours were reported to be between 0.046 and 0.067 μM. nih.gov Similarly, in cisplatin-resistant testicular germ cell tumor cells, panobinostat demonstrated low nanomolar IC₅₀ values, underscoring its potential to overcome drug resistance. mdpi.com

Table 1: Effect of Panobinostat (the active component of this compound) on Cell Viability in Medulloblastoma Cell Lines Data extracted from research on the anti-cancer effects of panobinostat on medulloblastoma cells. nih.gov

| Cell Line | IC₅₀ at 72h (μM) |

| UW228 | 0.054 ± 0.002 |

| UW426 | 0.067 ± 0.016 |

| MED8A | 0.046 ± 0.002 |

Effects on Cellular Differentiation, Migration, and Angiogenesis

As a potent pan-HDAC inhibitor, this compound is implicated in the regulation of fundamental cellular processes that are often dysregulated in cancer, such as differentiation, migration, and angiogenesis. nih.govcusabio.comrsc.org The inhibition of HDAC enzymes can alter the expression of genes that control cell fate, leading to a more differentiated and less malignant state. cusabio.com

Research has demonstrated that HDAC inhibitors can induce terminal differentiation in certain cancer cells, such as rhabdoid cells, thereby reducing their capacity for self-renewal. cusabio.com While the broader class of HDACis is known to influence these pathways, specific research on this compound has highlighted its effects on cell migration. cusabio.comnih.gov In studies involving medulloblastoma (MB), this compound treatment led to reduced cell viability and migration. cusabio.com The general mechanism for HDAC inhibitors involves altering the acetylation state of non-histone proteins, such as α-tubulin, which plays a critical role in cell motility and structure. researchgate.netnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is also influenced by HDAC activity. nih.govcellsignal.com HDACs regulate the expression of key angiogenic factors. While direct studies detailing this compound's specific anti-angiogenic mechanisms are emerging, pan-HDAC inhibitors like Panobinostat have been shown to affect angiogenesis in hepatocellular carcinoma models by modulating the expression of Connective Tissue Growth Factor (CTGF). astrazeneca.com Given this compound's pan-HDAC inhibitory profile, it is anticipated to have similar effects on pathways governing angiogenesis. nih.govnih.gov

Influence on DNA Damage Response Pathways

This compound has been found to modulate the function and stability of key proteins involved in the DNA Damage Response (DDR). rsc.org The DDR is a complex network of signaling pathways that detect, signal, and repair DNA damage to maintain genomic integrity. cellsignal.commdpi.comsigmaaldrich.com A central protein in this response is the tumor suppressor p53, often called the "guardian of the genome". sigmaaldrich.com

In response to DNA damage, p53 is activated and can halt the cell cycle to allow for repair or induce apoptosis if the damage is irreparable. cusabio.commdpi.comsigmaaldrich.com Research indicates that this compound can modulate the stability and function of p53 in response to DNA damage. rsc.org By inhibiting HDACs, this compound can lead to the hyperacetylation of proteins involved in the DDR, altering their function. This interference can prevent cancer cells from effectively repairing DNA damage, potentially leading to synthetic lethality when combined with DNA-damaging agents or radiotherapy.

Potential Modulation of microRNAs and Protein Kinase Signaling (Acetylation-Independent Mechanisms)

Beyond its primary role in regulating histone and protein acetylation, this compound may exert its effects through acetylation-independent mechanisms, including the modulation of microRNA (miRNA) biogenesis and protein kinase signaling pathways. nih.gov HDAC inhibitors have been shown to alter the expression and processing of miRNAs, which are small non-coding RNAs that regulate gene expression at the post-transcriptional level. nih.govmdpi.com MiRNAs are involved in virtually all cellular processes, including proliferation, apoptosis, and differentiation, and their dysregulation is a hallmark of cancer. mdpi.com

The biogenesis of miRNAs involves several key proteins, such as Drosha and Dicer, whose activity can be influenced by post-translational modifications, including acetylation. nih.govuu.nl By altering the acetylation status of these components, HDAC inhibitors can potentially modify the landscape of miRNA expression within a cell. uu.nl Furthermore, HDAC inhibitors can impact protein kinase signaling pathways, which are central to cell growth, survival, and metabolism. nih.gov These effects may not depend on the direct acetylation of histones but rather on the modulation of other cellular components that influence kinase activity. nih.gov

Re-establishment of Tumor Suppressor Gene Expression (e.g., p53, p21)

A key mechanism of HDAC inhibitors in cancer therapy is the reactivation of silenced tumor suppressor genes. primescholars.com In many cancers, tumor suppressor genes like TP53 (encoding p53) and CDKN1A (encoding p21) are silenced epigenetically. primescholars.com HDACs contribute to this silencing by removing acetyl groups from histones, leading to a condensed chromatin structure that is inaccessible to the transcriptional machinery.

This compound, as a pan-HDAC inhibitor, can induce the hyperacetylation of histones at the promoter regions of these genes, leading to a more open chromatin state and the re-establishment of their expression. primescholars.com The restoration of p21, a potent cyclin-dependent kinase inhibitor, can induce cell cycle arrest, preventing cancer cell proliferation. cusabio.comresearchgate.netptbioch.edu.pl The induction of p21 expression is a known downstream effect of p53 activation but can also be regulated by p53-independent mechanisms that may be influenced by HDAC inhibition. nih.govnih.gov By reactivating these critical gatekeeper proteins, this compound can restore crucial anti-proliferative and pro-apoptotic controls within the cancer cell. primescholars.com

| Gene | Protein Product | Function | Effect of HDAC Inhibition |

| TP53 | p53 | Tumor suppressor; regulates cell cycle, apoptosis, DNA repair. cusabio.comptbioch.edu.pl | Modulates stability and function, leading to re-expression. rsc.orgprimescholars.com |

| CDKN1A | p21 (WAF1/CIP1) | Cyclin-dependent kinase inhibitor; induces cell cycle arrest. researchgate.netptbioch.edu.pl | Re-establishes expression, leading to growth inhibition. primescholars.com |

Inhibition of Hedgehog (SHH) Signaling Pathway

One of the more specifically characterized non-canonical mechanisms of this compound is its ability to inhibit the Hedgehog (SHH) signaling pathway. cusabio.comnih.gov The SHH pathway is crucial during embryonic development but is aberrantly reactivated in several cancers, including medulloblastoma, where it drives tumor growth and maintenance. nih.govnih.gov

The pathway is typically initiated when the SHH ligand binds to its receptor Patched (PTCH1), relieving the inhibition of Smoothened (SMO). nih.govnih.govoncotarget.com This leads to the activation of GLI transcription factors, which translocate to the nucleus and activate target genes like Gli1 and Ptch1. nih.govoncotarget.com

Notably, this compound has demonstrated the ability to inhibit the SHH pathway in medulloblastoma cells, including those that have developed resistance to direct SMO inhibitors. cusabio.comnih.gov This suggests that this compound acts downstream of SMO, possibly affecting the GLI transcription factors or other pathway components. Research has shown that treatment with this compound leads to a significant reduction in the expression of SHH target genes. nih.gov

Research Methodologies and Experimental Models in Pandacostat Studies

In Vitro Assay Systems

In vitro assays are fundamental to characterizing the direct effects of pandacostat on its molecular targets and cellular functions, independent of a whole-organism context.

To determine the inhibitory potency of this compound against its primary targets, researchers employ enzymatic activity assays. This compound is a non-selective histone deacetylase inhibitor, also known as a pan-HDAC inhibitor, targeting multiple HDAC enzymes. drugbank.com These enzymes, which include the zinc-dependent "classic" HDACs (Classes I, II, and IV) and the NAD+-dependent sirtuins (Class III), are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. creativebiomart.netmdpi.com

The most common method for measuring HDAC and sirtuin activity in the context of inhibitor screening is the fluorescence-based assay. creativebiomart.netnih.gov This system utilizes a synthetic peptide substrate that mimics the natural target of the enzyme. This substrate has an acetylated lysine residue and is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched. nih.govresearchgate.net The assay proceeds in two main steps:

The HDAC or sirtuin enzyme removes the acetyl group from the lysine residue on the synthetic substrate. creativebiomart.net

A developing agent, which is a protease, is added. This protease specifically cleaves the peptide bond adjacent to the now-deacetylated lysine, releasing the fluorophore (AMC) from its quencher. nih.govresearchgate.net

The resulting fluorescence intensity is directly proportional to the enzymatic activity of the HDAC or sirtuin. When an inhibitor like this compound is introduced, it blocks the initial deacetylation step, leading to a reduction in the fluorescent signal. By testing a range of this compound concentrations, researchers can calculate key inhibitory values, such as the IC50 (the concentration required to inhibit 50% of the enzyme's activity).

Different fluorogenic substrates are optimized for specific HDAC classes or individual enzymes to enhance specificity. researchgate.netreactionbiology.com

Table 1: Examples of Fluorogenic Substrates in HDAC/Sirtuin Activity Assays

| Target Enzyme(s) | Substrate Type | Example Substrate |

|---|---|---|

| HDACs 1, 2, 3, 6, 11 | Acetylated Peptide | RHKK(Ac)-AMC (based on p53 sequence) researchgate.net |

| HDAC8 | Diacetylated Peptide | RHK(Ac)K(Ac)-AMC (based on p53 sequence) researchgate.net |

| Class IIa HDACs (4, 5, 7, 9) | Trifluoroacetylated Lysine | Boc-Lys(TFA)-AMC researchgate.net |

To understand the functional consequences of HDAC inhibition by this compound on cancer cells, a variety of cell-based assays are utilized. These assays measure fundamental cellular processes like growth, survival, and reproductive capacity. nih.gov

Cell Viability and Proliferation Assays: These assays are used to determine the number of healthy, metabolically active cells in a population following treatment. nih.govpromega.com A common category is the tetrazolium salt-based colorimetric assay (e.g., MTT, MTS, WST, CCK8). takarabio.comscispace.com In these assays, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan (B1609692) product. takarabio.com The intensity of the color is proportional to the number of living cells and can be measured with a spectrophotometer. scispace.com Such assays have been used to demonstrate that HDAC inhibitors can reduce cell viability in various cancer cell lines. frontiersin.org

Clonogenic Assays: The clonogenic, or colony formation, assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony. scispace.comnih.gov This technique measures long-term cell survival and reproductive integrity after exposure to a compound. nih.gov Following treatment with this compound, cells are seeded at a low density and allowed to grow for an extended period. The number and size of the resulting colonies are then quantified to determine the compound's cytostatic or cytotoxic effects. Studies have shown that combining HDAC inhibitors with other agents can inhibit colony formation in cancer models. frontiersin.org

Flow Cytometry: This is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In this compound research, it can be used to assess several parameters:

Cell Cycle Analysis: By staining cells with a DNA-binding dye (like propidium (B1200493) iodide), flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). HDAC inhibitors are known to cause cell cycle arrest, a phenomenon readily detectable with this method. nih.gov

Apoptosis Detection: Flow cytometry can identify apoptotic (programmed cell death) cells by using markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. This helps confirm that the reduction in cell viability is due to the induction of apoptosis. nih.gov

Table 2: Comparison of Common Cell-Based Assays

| Assay Type | Principle | Key Measurement | Purpose in this compound Studies |

|---|---|---|---|

| Tetrazolium Assays (e.g., CCK8) | Metabolic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. takarabio.com | Colorimetric signal proportional to viable cell number. | Quantify the reduction in cell viability and proliferation. |

| Clonogenic Assay | Ability of a single cell to proliferate and form a colony. nih.gov | Number and size of colonies formed after treatment. | Assess long-term impact on cellular reproductive capacity. |

| Flow Cytometry (Cell Cycle) | Staining of cellular DNA with a fluorescent dye to measure DNA content. | Distribution of cells in G1, S, and G2/M phases. | Determine if this compound induces cell cycle arrest. |

| Flow Cytometry (Apoptosis) | Detection of markers of programmed cell death (e.g., Annexin V). | Percentage of apoptotic and necrotic cells. | Confirm that cell death occurs via apoptosis. |

Immunoblotting, commonly known as Western blotting, is a critical technique used to confirm the mechanism of action of this compound within the cell. Since this compound inhibits HDACs, its application is expected to lead to an accumulation of acetylated proteins. patsnap.com Western blotting allows for the specific detection of this hyperacetylation.

The process involves separating total cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify target proteins. In the context of this compound, researchers use primary antibodies that specifically recognize the acetylated forms of HDAC substrates.

Key biomarkers for HDAC inhibition detected by immunoblotting include:

Acetylated Histones: The primary targets of many HDACs are core histone proteins (H2A, H2B, H3, H4). An increase in the acetylation of histones, particularly on histone H3 (often written as Ac-H3 or Acetyl-H3), is a hallmark of HDAC inhibition. aacrjournals.orgresearchgate.net This hyperacetylation leads to a more relaxed chromatin structure, which can reactivate the expression of tumor suppressor genes. patsnap.com

Acetylated α-Tubulin: α-tubulin, a component of the cytoskeleton, is a major non-histone substrate of HDAC6, a class IIb HDAC. cellsignal.comcellsignal.com The accumulation of acetylated α-tubulin is therefore a specific marker for the inhibition of HDAC6 activity. aacrjournals.org Detecting increased levels of acetylated α-tubulin can confirm that a pan-inhibitor like this compound is engaging this particular HDAC isoform. aacrjournals.orgresearchgate.net

By showing a dose-dependent increase in the levels of these acetylated proteins, immunoblotting provides direct evidence that this compound is effectively inhibiting its targets within the cellular environment. aacrjournals.org

Table 3: Key Protein Markers for this compound Activity via Immunoblotting

| Protein Marker | Cellular Role | Significance in this compound Studies |

|---|---|---|

| Acetylated Histone H3 (Ac-H3) | Component of the nucleosome; involved in chromatin structure and gene regulation. aacrjournals.org | A primary and direct biomarker for the inhibition of Class I and II HDACs, confirming target engagement. aacrjournals.orgresearchgate.net |

| Acetylated α-Tubulin | Component of microtubules; involved in cell structure, motility, and transport. cellsignal.com | A specific biomarker for the inhibition of HDAC6, demonstrating the broad-spectrum (pan-inhibitor) activity of the compound. aacrjournals.orgcellsignal.com |

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation, robotics, and data processing software to rapidly test thousands to millions of chemical compounds for a specific biological activity. atcc.orglonza.com HTS was instrumental in the initial discovery and optimization of many small-molecule inhibitors, including those targeting HDACs.

The process for identifying an HDAC inhibitor like this compound would typically involve:

Assay Development: An enzymatic or cell-based assay, such as the fluorescence-based HDAC activity assay described in section 4.1.1, is miniaturized and optimized for use in a multi-well plate format (e.g., 384- or 1536-well plates). nih.gov

Automated Screening: A large library of diverse chemical compounds is automatically dispensed into the assay plates by robotic liquid handlers. The necessary reagents (enzyme, substrate, developer) are added, and after an incubation period, a plate reader measures the output (e.g., fluorescence). atcc.org

Data Analysis: Sophisticated software analyzes the large volume of data to identify "hits"—compounds that show significant inhibition of the target enzyme compared to controls. lonza.com

Hit Validation and Characterization: The initial hits are then re-tested and put through a series of secondary assays (e.g., cell viability, immunoblotting) to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. lonza.com

HTS enables the efficient exploration of vast chemical space to find novel chemical scaffolds with the desired inhibitory activity, forming the starting point for further medicinal chemistry optimization to develop potent drug candidates like this compound. atcc.orgrsc.org

Computational and In Silico Approaches

Computational methods are increasingly used to accelerate drug discovery by predicting molecular interactions and guiding experimental design.

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its atomic-level structure has not been determined experimentally (e.g., by X-ray crystallography). computabio.comfrontiersin.org The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. frontiersin.orgaujmsr.com

This approach is particularly valuable for studying the interactions between this compound and the various HDAC isoforms. While crystal structures exist for some HDACs, they may not be available for all of them, or not in a conformation relevant to a specific inhibitor. The homology modeling process involves several key steps:

Template Identification: The amino acid sequence of the target protein (e.g., a specific human HDAC isoform) is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more suitable templates with high sequence similarity. computabio.comaujmsr.com

Sequence Alignment: The target sequence is carefully aligned with the template sequence(s). aujmsr.com

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template's backbone structure. Loops and side chains that differ from the template are modeled separately. computabio.commedcraveonline.com

Model Refinement and Validation: The generated model is refined using energy minimization techniques to resolve any steric clashes and to achieve a more stable conformation. The quality of the final model is then assessed using various validation tools. medcraveonline.com

Once a reliable homology model of an HDAC enzyme is generated, it can be used for in silico docking studies. In these studies, the 3D structure of this compound is computationally placed into the active site of the modeled HDAC to predict its binding mode, orientation, and interaction with key amino acid residues. nih.gov This allows researchers to form hypotheses about the structural basis for the compound's potency and selectivity, which can guide the design of new analogs with improved properties.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. omicsonline.org In the context of drug discovery, molecular docking simulations are instrumental in understanding how a ligand, such as this compound, interacts with its protein target at the atomic level. omicsonline.orgnih.gov This method helps in elucidating the binding mode and predicting the binding affinity of the compound. nih.gov

For histone deacetylase (HDAC) inhibitors, molecular docking simulations are crucial for understanding their interaction with the zinc-containing catalytic pocket of HDAC enzymes. aacrjournals.org The hydroxamic acid group, a common feature in many HDAC inhibitors, is known to chelate the zinc ion in the active site, and docking studies can model this critical interaction. aacrjournals.orgresearchgate.net While specific molecular docking studies detailing the binding mode of this compound are not extensively published, the general approach for HDAC inhibitors involves:

Target Preparation: Obtaining the 3D crystal structure of the target HDAC isoform.

Ligand Preparation: Generating the 3D conformation of the inhibitor molecule.

Docking Simulation: Using software to fit the ligand into the active site of the protein, generating multiple possible binding poses. thaiscience.info

Scoring and Analysis: Ranking the poses based on scoring functions that estimate binding energy. omicsonline.org The best-ranked pose provides insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. plos.org

These simulations are foundational in the structure-activity relationship (SAR) studies that guide the design and optimization of new, more potent, and selective inhibitors. researchgate.net The discovery of this compound as a true pan-HDAC inhibitor was a result of extensive screening and profiling, a process often complemented by computational approaches to understand its broad specificity across HDAC classes. researchgate.netnih.govpsu.edu

Pre-clinical Experimental Models

Pre-clinical models are indispensable for evaluating the therapeutic efficacy and biological effects of drug candidates like this compound in a living system before human trials.

Xenograft models, particularly those involving human tumors grown in immunodeficient mice, are a cornerstone of pre-clinical cancer research. mdpi.comoatext.com In these models, human cancer cells or patient-derived tumor tissue (Patient-Derived Xenografts or PDXs) are implanted into mice that lack a competent immune system, thus preventing rejection of the foreign tissue. mdpi.comub.edu

These models have been utilized in the study of HDAC inhibitors to assess their anti-cancer activity. For instance, studies on pan-HDAC inhibitors like Panobinostat (B1684620) have used orthotopic DIPG xenograft models to evaluate efficacy. nih.gov Similarly, research on medulloblastoma has employed subcutaneous xenografts in nude mice to test the effects of HDAC inhibitors on tumor growth. frontiersin.org The use of PDX models is increasingly preferred as they are believed to better represent the heterogeneity and microenvironment of human tumors, potentially offering more predictive data on therapeutic response. mdpi.comub.edumednexus.org Research involving this compound and other pan-HDAC inhibitors uses these models to evaluate effects on tumor proliferation and viability in a complex in vivo environment. frontiersin.orgfrontiersin.org

Table 1: Characteristics of Xenograft Models in HDAC Inhibitor Research

| Model Type | Description | Key Application in this compound/HDACi Research | Reference |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. | Initial assessment of anti-tumor efficacy, dose-ranging studies, and mechanism of action studies. | frontiersin.orgmednexus.org |

| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice. | Evaluating efficacy in models that closely mimic the original tumor's architecture, heterogeneity, and genetic profile. Used for personalized medicine approaches. | mdpi.comub.edu |

Genetically engineered murine models (GEMMs) are created by modifying the mouse genome to mimic human diseases caused by specific genetic mutations. jax.org These models are invaluable for studying how diseases like cancer initiate and progress (pathogenesis) and for testing the efficacy of targeted therapies in a system with a fully intact immune system. nih.govjhu.edunih.govoaes.cc

In the context of cancers where HDACs are implicated, such as certain pediatric brain tumors, GEMMs have been crucial. For example, a genetically engineered mouse model of SHH-subgroup medulloblastoma (Atoh1-cre::SmoM2Fl/+ mice) has been used to study the effects of HDAC inhibitors. frontiersin.org The TH-MYCN GEMM for neuroblastoma is another well-characterized model used for pre-clinical therapeutic testing. nih.gov The use of this compound has been noted in research concerning pediatric brain cancers, highlighting the relevance of these sophisticated models for evaluating its therapeutic potential against specific genetic drivers of disease. frontiersin.org

Advanced imaging techniques allow for the non-invasive and longitudinal study of biological processes in living animals, providing dynamic insights into a drug's effect over time.

Bioluminescence imaging (BLI) is a highly sensitive optical imaging modality that uses light produced by a luciferase enzyme to visualize and quantify biological processes in real-time. youtube.com In the study of HDAC inhibitors, BLI has been ingeniously applied to monitor the disruption of specific protein-protein interactions. aacrjournals.orgnih.gov

A key example is the monitoring of the interaction between Heat shock protein 90 (Hsp90) and its co-chaperone p23. aacrjournals.orgnih.gov Inhibition of HDAC6, a target of pan-HDAC inhibitors like this compound, leads to Hsp90 hyperacetylation, which disrupts its interaction with p23. aacrjournals.orgnih.gov Researchers have developed reporter systems where Hsp90 and p23 are fused to two halves of a split-luciferase enzyme. When the proteins interact, the luciferase fragments come together, reconstitute enzyme activity, and produce a light signal. Treatment with an effective HDAC inhibitor disrupts this interaction, leading to a quantifiable decrease in the bioluminescence signal. aacrjournals.orgnih.gov This BLI-based assay was instrumental in a screening platform that led to the discovery of novel HDAC inhibitors and was used as a positive control in studies that also referenced the discovery of this compound. aacrjournals.orgaacrjournals.org

Table 2: Application of BLI in HDAC Inhibitor Studies

| Imaging Technique | Principle | Specific Use Case | Reference |

|---|---|---|---|

| Bioluminescence Imaging (BLI) | Detection of light produced by a luciferase-catalyzed reaction within living cells or animals. | Monitoring the disruption of Hsp90/p23 protein interactions following treatment with HDAC inhibitors. A decrease in signal indicates target engagement. | aacrjournals.orgnih.govnih.gov |

Positron Emission Tomography (PET) is a nuclear imaging technique that visualizes and measures changes in metabolic processes. hopkinsmedicine.orgwikipedia.org When combined with Computed Tomography (CT), which provides anatomical information, PET/CT offers a comprehensive view of both the function and structure of tissues. radiologyinfo.org

In oncology research, PET scans frequently use the radiotracer ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog. nih.gov Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect), so they accumulate more ¹⁸F-FDG than normal tissues, making them visible on a PET scan. nih.gov Pre-clinical studies of HDAC inhibitors have used small-animal PET/CT to assess the metabolic response of tumors to treatment. aacrjournals.org A reduction in ¹⁸F-FDG uptake in a tumor following drug administration can indicate a decrease in metabolic activity and a positive therapeutic response. aacrjournals.orgmayoclinic.org This technique allows for the non-invasive, longitudinal monitoring of treatment efficacy at a metabolic level in the same cohort of animals used for other assessments, such as BLI. aacrjournals.org

Theoretical Implications and Potential Research Applications

Pandacostat as a Chemical Probe for Epigenetic Research

This compound has emerged as a valuable chemical probe in the field of epigenetics, providing researchers with a means to investigate the intricate mechanisms that govern gene expression and cellular function without altering the DNA sequence itself. Chemical probes like this compound offer a rapid and reversible way to study the roles of specific proteins or enzymatic activities, complementing genetic approaches. nih.gov

Signal transduction pathways are the complex communication networks that govern cellular activities and responses to the environment. cuanschutz.edunih.gov The coordination of these pathways is crucial for integrated responses in multicellular organisms. cuanschutz.edu this compound is utilized by researchers to unravel the roles of histone deacetylases (HDACs) within these signaling cascades. By inhibiting HDAC activity, researchers can observe the downstream effects on various signaling pathways, thereby clarifying the function of these enzymes in cellular communication. The study of these processes is a key area of biomedical research, providing insights into normal physiological functions and identifying potential therapeutic opportunities. cuanschutz.edu

Lysine (B10760008) acetylation is a dynamic and reversible post-translational modification that plays a critical role in regulating protein function, structure, and interactions. nih.gov This process is controlled by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (HDACs). nih.gov The dysregulation of acetylation has been implicated in the pathogenesis of several diseases, including cancer. nih.gov this compound, by inhibiting HDACs, allows for a detailed investigation into the role of lysine acetylation in cellular homeostasis and metabolic flexibility. nih.gov It serves as a tool to explore how the acetylation of both histone and non-histone proteins influences enzymatic activity, protein stability, and metabolic pathways. nih.govresearchgate.net

Class IIa HDACs (HDAC4, 5, 7, and 9) are unique in that they possess both enzymatic and non-enzymatic (receptor or scaffolding) functions. nih.govmdpi.com These HDACs can recruit other proteins, including Class I HDACs, to specific genomic locations to regulate gene expression. mdpi.com This dual functionality makes them critical players in various physiological processes, and their dysregulation is associated with several diseases. nih.gov The use of inhibitors like this compound helps to dissect these dual roles. By observing the cellular effects of HDAC inhibition, researchers can begin to distinguish between outcomes caused by the blockade of the enzyme's catalytic activity versus the disruption of its protein-protein interactions. Further research with selective inhibitors is aimed at better understanding the distinct physiological and clinical implications of targeting these different functions. nih.gov

Exploration in Disease Models (Pre-clinical Contexts)

The application of this compound in preclinical disease models provides a crucial step in translating basic research findings into potential therapeutic strategies. These models allow for the investigation of a compound's efficacy and mechanism of action in a biologically relevant setting.

In oncology research, this compound is being investigated for its potential to inhibit the growth of various cancer cells. Its mechanism of action as an HDAC inhibitor makes it a candidate for targeting the epigenetic dysregulation that is a hallmark of many cancers.

Medulloblastoma: Medulloblastoma is the most common malignant brain tumor in children. musc.edu Research in animal models has shown that this compound can suppress the growth of medulloblastoma cells. nih.govnih.gov Specifically, it has been observed to decrease cell viability and proliferation by inducing cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, this compound has been shown to reduce the migration and adhesion capabilities of medulloblastoma cells, which is particularly relevant for preventing leptomeningeal seeding, a common and aggressive form of metastasis in this cancer. nih.govnih.gov In in vivo models, treatment with this compound led to a significant decrease in spinal leptomeningeal seeding and improved survival. nih.gov These effects are thought to be mediated, in part, by the downregulation of proteins such as ID3 and the induction of neuronal differentiation. nih.govnih.gov

| Medulloblastoma Model Findings | Effect of this compound | Reference |

| Cell Viability & Proliferation | Decreased | nih.govnih.gov |

| Cell Cycle | Arrest | nih.govnih.gov |

| Apoptosis | Induced | nih.govnih.gov |

| Cell Migration & Adhesion | Decreased | nih.govnih.gov |

| Leptomeningeal Seeding | Suppressed | nih.gov |

| Survival in Animal Models | Increased | nih.gov |

Diffuse Intrinsic Pontine Glioma (DIPG): DIPG is a highly aggressive and fatal childhood brain cancer with a median survival of less than one year. nih.govfondoaliciapueyo.org Preclinical studies have demonstrated that this compound has activity against DIPG models. nih.govnih.gov This has led to clinical trials to determine the safety, tolerability, and maximum tolerated dose of this compound in children with DIPG. nih.govnih.govstanfordhealthcare.orgstjude.org The rationale for its use in DIPG is linked to the common presence of a histone H3 mutation (H3K27M) in these tumors, which leads to widespread epigenetic dysregulation. nih.govfondoaliciapueyo.org As an HDAC inhibitor, this compound is being investigated for its potential to counteract these epigenetic changes. fondoaliciapueyo.org A chemical screen in patient-derived DIPG cultures identified this compound as a compound with therapeutic efficacy. fondoaliciapueyo.org

| DIPG Research Context | Relevance of this compound | Reference |

| Preclinical Models | Shows activity | nih.govnih.gov |

| Clinical Trials | Investigating safety and dosage | nih.govnih.govstanfordhealthcare.orgstjude.org |

| Molecular Rationale | Targets epigenetic dysregulation caused by H3K27M mutation | nih.govfondoaliciapueyo.org |

| In Vitro Efficacy | Demonstrated in patient-derived DIPG cultures | fondoaliciapueyo.org |

Theoretical Applications in Other Disease States

The mechanism of action of this compound, primarily through HDAC inhibition, suggests its potential utility in a range of non-oncological conditions characterized by inflammation, cellular proliferation, and aberrant gene expression.

There is emerging evidence for the therapeutic potential of this compound in autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound administration markedly alleviated clinical symptoms and inhibited demyelination in the central nervous system. nih.gov Mechanistically, it was found to suppress neuroinflammation by inhibiting the polarization of pro-inflammatory M1 microglia and reducing oxidative stress. nih.gov

Additionally, in the context of HIV, where chronic inflammation contributes to cardiovascular risk, this compound treatment has been shown to significantly reduce multiple plasma markers of inflammation, such as high-sensitivity C-reactive protein and interleukin-6. nih.gov These findings suggest a broader anti-inflammatory potential for this compound that could be theoretically applied to other autoimmune and inflammatory conditions.

While direct studies on this compound in neurodegenerative diseases like Alzheimer's or Parkinson's are limited, its known properties provide a theoretical basis for its application. This compound can cross the blood-brain barrier, a critical feature for treating central nervous system disorders. nih.gov Its demonstrated anti-inflammatory and anti-oxidative stress effects in the central nervous system, as seen in the EAE model, are relevant to the pathology of many neurodegenerative conditions where neuroinflammation plays a significant role. nih.gov The ability of HDAC inhibitors to modulate gene expression could also theoretically be harnessed to promote the expression of neuroprotective genes.

Restenosis, the re-narrowing of blood vessels after procedures like angioplasty, is primarily driven by the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) and an inflammatory response. nih.gov The well-documented anti-proliferative and anti-inflammatory effects of this compound suggest a theoretical application in preventing restenosis. By inhibiting the HDAC enzymes that regulate cell growth and inflammation, this compound could potentially limit the intimal hyperplasia that characterizes this condition. nih.govnih.gov

Musculoskeletal, Cardiovascular, Pulmonary, and Gastric Diseases

The potential therapeutic applications of this compound extend to a variety of non-cancerous conditions, including musculoskeletal, cardiovascular, pulmonary, and gastric diseases. The rationale for its use in these conditions is largely based on the role of HDACs in inflammation, fibrosis, and cellular proliferation, which are common pathological features in these diseases.

Musculoskeletal Diseases: In conditions such as arthritis and osteoporosis, HDAC inhibitors are being explored for their anti-inflammatory and bone-protective effects. The theoretical application of this compound in these diseases would be to suppress the production of inflammatory cytokines and modulate the activity of bone cells to restore a healthy balance between bone formation and resorption.

Cardiovascular Diseases: The potential of HDAC inhibitors in cardiovascular medicine is an area of growing interest. For conditions like cardiac hypertrophy and heart failure, this compound could theoretically prevent or reverse pathological remodeling of the heart muscle by inhibiting the signaling pathways that lead to myocyte growth and fibrosis.

Pulmonary Diseases: In chronic pulmonary diseases such as idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH), the anti-fibrotic and anti-proliferative effects of HDAC inhibition are of significant interest nih.gov. This compound could potentially be investigated for its ability to halt the progression of lung scarring and reduce the abnormal cell growth in the pulmonary arteries that characterize these conditions nih.govnih.gov.

Gastric Diseases: Preclinical studies have suggested that pan-HDAC inhibitors may have a role in treating certain gastric diseases, including gastric cancer researchgate.netnih.gov. For instance, a pan-HDAC inhibitor has been shown to sensitize gastric cancer cells to chemotherapy researchgate.net. This suggests a potential research avenue for this compound in combination therapies for gastrointestinal malignancies nih.gov.

Stem Cell Biology and Reprogramming (Theoretical Potential)

The role of epigenetic modifications in stem cell biology and cellular reprogramming is well-established. HDAC inhibitors have been utilized to enhance the efficiency of induced pluripotent stem cell (iPSC) generation by promoting a more open chromatin state, which facilitates the reprogramming process nih.govnih.govfrontiersin.org. Although studies specifically investigating this compound's effect on cellular reprogramming are not extensively available, research on other pan-HDAC inhibitors like Panobinostat (B1684620) has shown that while they can effectively increase histone acetylation, this does not always translate to an enhancement of reprogramming efficiency in all cell types nih.govnih.govfrontiersin.org. This highlights the complex, context-dependent nature of epigenetic regulation in pluripotency. The theoretical potential of this compound in this field lies in its ability to modulate the epigenetic landscape, which could be harnessed to improve reprogramming protocols or to direct the differentiation of stem cells into specific lineages for regenerative medicine applications.

Microbial Biology (e.g., Bacterial Virulence Suppression)

The application of HDAC inhibitors in microbial biology is an emerging area of research. While direct evidence for this compound is lacking, the concept of targeting virulence factors in bacteria as a therapeutic strategy is gaining traction nih.govnih.govfrontiersin.org. It is theorized that by altering the host's epigenetic landscape, HDAC inhibitors could modulate the host's response to infection or potentially impact the expression of virulence factors in pathogenic microbes. This represents a novel, albeit largely unexplored, avenue for research with this compound.

Combinatorial Research Strategies

A significant area of investigation for pan-HDAC inhibitors like this compound is their use in combination with other therapeutic agents. The ability of HDAC inhibitors to alter chromatin structure and gene expression can sensitize cancer cells to the effects of other drugs, leading to synergistic anti-tumor activity.

Synergistic Effects with Histone Demethylase Inhibitors (e.g., GSK-J4, LSD1 Inhibitors)

The combination of inhibitors targeting different epigenetic modifying enzymes is a rational approach to cancer therapy. Histone demethylase inhibitors, such as GSK-J4 (a JMJD3/UTX inhibitor) and LSD1 inhibitors, represent a promising class of drugs to combine with this compound.

GSK-J4: By inhibiting the removal of methyl marks from histones, GSK-J4 can complement the action of this compound, which promotes histone acetylation. This dual epigenetic modulation could lead to a more profound and sustained alteration of the cancer cell epigenome, potentially reactivating tumor suppressor genes and inducing cell death.

LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is another important epigenetic regulator that is often overexpressed in cancers. Studies have shown that combining a pan-HDAC inhibitor with an LSD1 inhibitor can result in synergistic anti-leukemic activity nih.govresearchgate.net. This combination can more effectively induce differentiation and apoptosis in cancer cells than either agent alone nih.gov.

Combination with Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Combining a pan-HDAC inhibitor with a PI3K inhibitor has been shown to be a highly effective strategy in preclinical models of various cancers, including pancreatic cancer and lymphoma nih.govmdpi.comnih.govoncotarget.comascopost.com. The rationale for this combination is that inhibiting both epigenetic and key signaling pathways can lead to a more comprehensive blockade of tumor growth and survival mechanisms nih.gov.

| Cancer Type | PI3K Inhibitor | Pan-HDAC Inhibitor | Observed Synergistic Effects | Reference |

|---|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Panobinostat | Synergistic induction of apoptosis, more effective tumor growth inhibition in vivo. | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | BEZ235 (dual PI3K/mTOR inhibitor) | Panobinostat | Markedly potentiated lethality in NHL cell lines. |

Integration with Other Chemotherapeutic Agents (e.g., Temozolomide)

Pan-HDAC inhibitors have been shown to enhance the efficacy of conventional chemotherapeutic agents. For example, in glioblastoma, the combination of a pan-HDAC inhibitor with Temozolomide has been demonstrated to reduce cell migration and increase apoptosis researchgate.netnih.gov. This chemosensitizing effect is thought to be due to the HDAC inhibitor-mediated relaxation of chromatin, which may allow for better access of DNA-damaging agents like Temozolomide to their target.

| Cancer Type | Chemotherapeutic Agent | Pan-HDAC Inhibitor | Observed Synergistic Effects | Reference |

|---|---|---|---|---|

| Glioblastoma | Temozolomide | Panobinostat | Reduced clonogenicity, increased apoptosis, and reduced cell migration. | researchgate.netnih.gov |

| Ovarian Cancer | Gemcitabine, Paclitaxel, Doxorubicin, Carboplatin | Panobinostat | Global synergy observed with multiple chemotherapeutic agents. | bohrium.com |

Combination with Hsp90 Inhibitors

The combination of this compound with Heat shock protein 90 (Hsp90) inhibitors represents a rational and theoretically synergistic approach in cancer research. mdpi.comnih.gov The mechanism is rooted in the complementary actions of these two classes of agents on protein stability and function, particularly concerning oncoproteins crucial for tumor cell survival and proliferation. nih.govmdpi.com

Hsp90 is a molecular chaperone protein essential for the proper folding, stability, and function of numerous "client" proteins, many of which are oncogenic drivers. patsnap.com Hsp90 inhibitors work by binding to Hsp90 and disrupting its chaperone activity, which leads to the misfolding and subsequent degradation of these client proteins via the proteasome pathway. nih.govpatsnap.com This action can halt multiple signaling pathways that cancer cells rely on for growth. patsnap.com

This compound, a pan-histone deacetylase (HDAC) inhibitor, affects protein function through a different but complementary mechanism. nih.gov By inhibiting HDAC enzymes, this compound can lead to the hyperacetylation of various non-histone proteins, including Hsp90 itself. nih.govmdpi.com The acetylation of Hsp90 induced by this compound can disrupt its association with other chaperone proteins and interfere with its function. nih.gov This disruption results in the degradation of Hsp90's oncogenic client proteins, such as Akt, EGFR, and STAT3. nih.gov

Therefore, combining this compound with a direct Hsp90 inhibitor could theoretically produce a more profound and sustained blockade of the Hsp90 chaperone system. This dual attack may enhance the degradation of oncoproteins, potentially overcoming resistance mechanisms and improving therapeutic efficacy in preclinical models. mdpi.comnih.gov

| Agent | Primary Mechanism of Action | Effect on Hsp90 | Resulting Impact on Oncoproteins |

|---|---|---|---|

| This compound (HDAC Inhibitor) | Inhibits histone deacetylases, leading to hyperacetylation of proteins. nih.gov | Induces Hsp90 acetylation, disrupting its chaperone function. nih.gov | Leads to degradation of Hsp90 client proteins. nih.gov |

| Hsp90 Inhibitors | Directly bind to Hsp90, interfering with its ATP-dependent chaperone activity. patsnap.com | Inhibits Hsp90 function directly. patsnap.com | Promotes degradation of Hsp90 client proteins. nih.gov |

| Combination | Dual disruption of the Hsp90 chaperone system. mdpi.com | Potentially synergistic inhibition of Hsp90 function through direct binding and induced acetylation. nih.gov | Enhanced degradation of oncoproteins, potentially overcoming drug resistance. mdpi.com |

Radiosensitization in Experimental Models

This compound has been investigated for its potential as a radiosensitizer, a compound that makes tumor cells more susceptible to the effects of radiation therapy. Preclinical studies have demonstrated its ability to enhance the efficacy of radiation in cancer cell models, a phenomenon attributed to several molecular mechanisms. nih.gov

The primary mechanism by which radiation kills cancer cells is by causing extensive DNA damage, particularly double-strand breaks (DSBs). nih.gov A key finding in experimental models is that this compound appears to inhibit the repair of these radiation-induced DSBs. In studies on prostate cancer cells, treatment with this compound in combination with irradiation led to the persistence of γH2AX, a marker for DNA double-strand breaks. This suggests that the DNA repair processes that would normally resolve this damage are impaired.

Furthermore, this compound can influence cell cycle progression. Treatment with the compound was observed to trigger a G2/M arrest in prostate cancer cell lines. By altering the cell cycle, this compound may cause cells to accumulate in a phase that is more vulnerable to radiation, thereby enhancing the cytotoxic effects.

The effectiveness of a radiosensitizer can be quantified by the sensitizing enhancement ratio (SER). An in vitro study on prostate cancer cells evaluated the SER of this compound at its IC20 concentration (the concentration that inhibits 20% of cell growth). The results showed that this compound was able to radiosensitize both LNCaP and PC-3 prostate cancer cell lines.

| Cell Line | This compound IC20 (μmol/L) | Sensitizing Enhancement Ratio (SER) - D0 | Sensitizing Enhancement Ratio (SER) - Dq |

|---|---|---|---|

| LNCaP | 2.5 | 1.37 | 1.11 |

| PC-3 | 10.0 | 1.78 | 1.17 |

| Data sourced from a study on the radiosensitization of prostate cancer cells by this compound (Panobinostat). D0 and Dq are parameters derived from the cell survival curve model. |

These preclinical findings suggest that this compound's ability to increase DNA damage, inhibit repair, and modulate the cell cycle contributes to its radiosensitizing properties. This has provided a rationale for further investigation, including a Phase I clinical trial initiated to evaluate this compound in combination with stereotactic radiation therapy for brain tumors. clinicaltrials.gov

Challenges and Future Directions in Pandacostat Research

Limitations in Probing Specific HDAC Isoform Activity with Pan-Inhibitors

A significant hurdle in HDAC research is the difficulty in dissecting the precise roles of individual HDAC isoforms using pan-inhibitors like Pandacostat. These compounds inhibit multiple HDACs, making it challenging to attribute a biological effect to the inhibition of a single isoform. This is particularly problematic for understanding the distinct functions of the 11 zinc-dependent HDACs, which share highly conserved catalytic domains. mdpi.com The discovery of this compound as a true pan-HDACi highlighted that previous "pan-inhibitors" like Vorinostat (SAHA) actually have reduced activity against Class IIa HDACs, underscoring the complexities in accurately profiling these compounds. researchgate.netnih.gov

A key challenge lies in studying Class IIa HDACs (HDAC4, 5, 7, and 9). These enzymes exhibit very weak deacetylase activity in vitro compared to other HDACs. researchgate.net This has led to the hypothesis that their primary role may not be enzymatic; instead, they might function as scaffolding proteins that recruit other corepressors and bona fide HDACs (like HDAC3) to specific gene promoters. researchgate.netnih.govjst.go.jp Their biological activity is largely regulated by shuttling between the nucleus and cytoplasm rather than direct catalytic action. nih.gov This weak intrinsic activity makes it difficult to develop and validate reliable "bona fide" markers or substrates to specifically measure their inhibition, complicating the interpretation of data from pan-inhibitor studies. researchgate.netrupress.org While they are implicated in various diseases, the lack of specific activity markers hinders a clear understanding of their function and the direct impact of their inhibition by compounds such as this compound. google.com

The assessment of inhibitor selectivity is often compromised by technical issues within the assays themselves. A significant problem is the potential for contamination in recombinant HDAC enzyme preparations. researchgate.net Assays designed to test for inhibitors of Class IIa HDACs have been shown to be frequently contaminated with small amounts of more catalytically active Class I HDACs. nih.govresearchgate.net Because Class IIa enzymes are inefficient deacetylases, even trace amounts of a highly active contaminating HDAC can lead to a measurable signal, which is then incorrectly attributed to the Class IIa isoform. researchgate.net This can severely skew selectivity data, leading to mischaracterization of a compound's inhibitory profile. nih.gov For instance, the development of novel, more sensitive substrates was required to reveal that hydroxamic acids like SAHA had attenuated activity against Class IIa, leading to the discovery of this compound as a more uniform pan-inhibitor. researchgate.netnih.gov

Strategies for Overcoming Current Research Hurdles

To navigate the complexities of HDAC inhibition, researchers are pursuing several innovative strategies. A prominent approach is the use of combination therapies , where HDAC inhibitors are paired with other therapeutic agents like chemotherapy, targeted therapies, or immunotherapy. patsnap.comtandfonline.com This can enhance efficacy, overcome drug resistance, and allow for lower, less toxic doses of each agent. tandfonline.comacs.org

Another major focus is on the development of novel drug delivery systems, such as nanoparticles , to improve the pharmacokinetic properties of HDAC inhibitors and enable targeted delivery to tumor cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov A more recent and revolutionary strategy is the development of PROteolysis-TArgeting Chimeras (PROTACs) . Unlike inhibitors that block an enzyme's active site, PROTACs are bivalent molecules designed to bring an HDAC enzyme into proximity with an E3 ubiquitin ligase, leading to the targeted degradation of the HDAC protein. nih.govmedcraveonline.com This approach offers the potential for more sustained and potent biological effects at lower drug concentrations. nih.gov

Evolution of HDAC Inhibitor Design: Towards Enhanced Specificity and Optimized Pan-Inhibition

The field of HDAC inhibitor design has evolved significantly from the initial focus on pan-inhibitors. A major thrust of current research is the creation of isoform-selective inhibitors . patsnap.com By leveraging structural biology and computational modeling, scientists aim to exploit the subtle differences in the active sites and surrounding surface structures of the various HDAC isoforms to design highly specific drugs. mdpi.comacs.orgrsc.org For example, differences in the active site size of HDAC1-3, the presence of specific residues in HDAC6, and a unique surface cavity in HDAC8 are all being targeted to achieve selectivity. acs.org The goal of this approach is to reduce the off-target effects and toxicity associated with pan-inhibition while targeting the specific HDACs driving a particular disease. researchgate.net

However, there is also a renewed appreciation for the potential of optimized pan-inhibition . It has been suggested that the clinical efficacy of the first-generation HDAC inhibitors may stem from their ability to inhibit multiple HDAC isoforms simultaneously. acs.org Therefore, an alternative strategy involves designing pan-inhibitors, like this compound, with carefully balanced activity across all isoforms. researchgate.net The challenge is to find a delicate equilibrium between broad-spectrum activity, potency, and a manageable toxicity profile to achieve the best clinical outcome for specific diseases. acs.org

Table 1: Evolution of HDAC Inhibitor Design Strategies

| Strategy | Description | Key Objective | Example Compound Class |

|---|---|---|---|

| Pan-Inhibition | Compounds that inhibit multiple HDAC isoforms with little selectivity. | Broad-spectrum epigenetic modulation. | Hydroxamic acids (e.g., Vorinostat, this compound) |

| Class-Selectivity | Compounds designed to target specific classes of HDACs (e.g., Class I vs. Class II). | Balance between broad effects and reduced toxicity. | Benzamides (e.g., Entinostat - Class I selective) |

| Isoform-Selectivity | Compounds engineered to inhibit a single HDAC isoform. | Minimize off-target effects and toxicity; probe specific isoform function. | Ricolinostat (HDAC6 selective) |